Nitronium tetrafluoroborate

Übersicht

Beschreibung

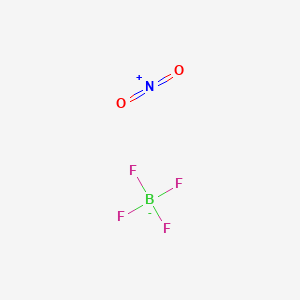

Nitronium tetrafluoroborate, also known as nitrosyl tetrafluoroborate, is a chemical compound with the chemical formula NOBF4 . It is a colorless crystalline solid that reacts with water to form corrosive acids HF and HNO3 . It must be handled under water-free conditions .

Synthesis Analysis

Nitronium tetrafluoroborate can be prepared by adding a mixture of anhydrous hydrogen fluoride and boron trifluoride to a nitromethane solution of nitric acid or dinitrogen pentoxide .Molecular Structure Analysis

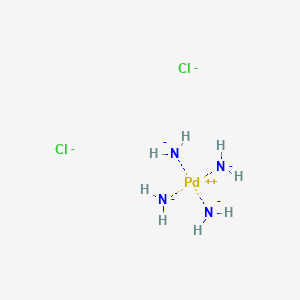

Nitronium tetrafluoroborate is a salt of nitronium cation and tetrafluoroborate anion . It has a linear formula of NO2BF4 . The molecular weight of Nitronium tetrafluoroborate is 132.81 .Chemical Reactions Analysis

Nitronium tetrafluoroborate has been shown to be a versatile nitrating agent for nitrogen compounds . It gives the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .Physical And Chemical Properties Analysis

Nitronium tetrafluoroborate is a colorless crystalline solid . It is sparsely soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen

NO2BF4 \text{NO}_2\text{BF}_4 NO2BF4

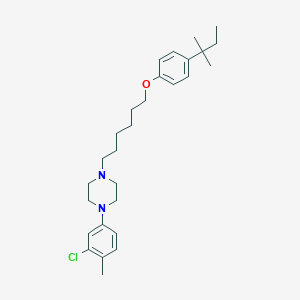

), focusing on six distinct applications. Each application is detailed in its own section with a clear and descriptive heading.Synthesis of Dopamine D1 Receptor Antagonists

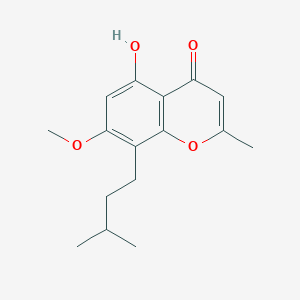

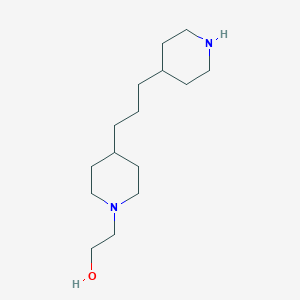

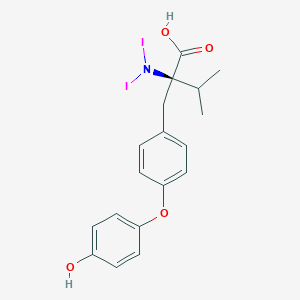

Nitronium tetrafluoroborate: is utilized in the synthesis of analogs of SCH 39166, which are potent and selective dopamine D1 receptor antagonists . These compounds have significant implications in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease.

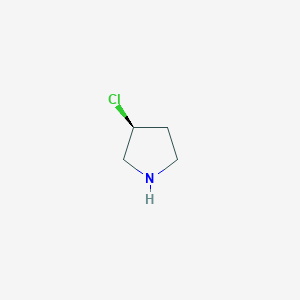

Development of Anticonvulsant Agents

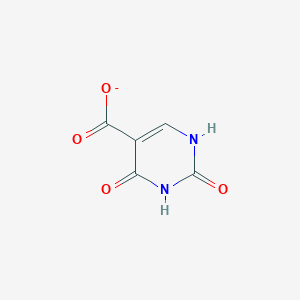

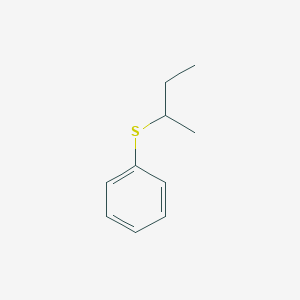

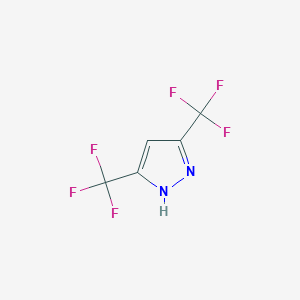

The compound is also a key reactant in the preparation of the anticonvulsant agent SB-406725A . This highlights its role in advancing treatments for conditions like epilepsy and other seizure-related disorders.

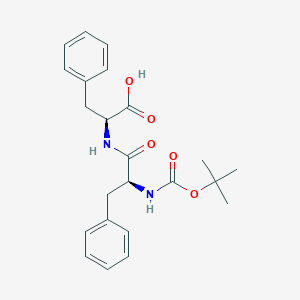

Anticancer Research

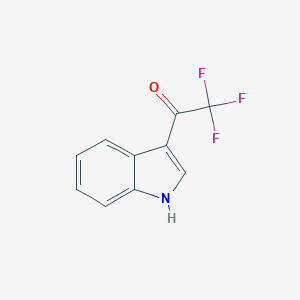

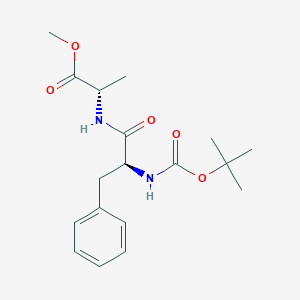

Nitronium tetrafluoroborate: is used to create nitro-derivatives of chlorambucil conjugated to prasterone and pregnenolone . These derivatives are being researched for their potential as anticancer agents, offering new avenues in cancer therapy.

Potentiometric Potassium Ion Sensors

In the field of analytical chemistry, it aids in the formation of nano-sized cryptomelane particles . These particles are essential for developing potentiometric potassium ion sensors, which are crucial for various biochemical and medical analyses.

Nitrating Agent in Organic Synthesis

As a versatile nitrating agent, Nitronium tetrafluoroborate reacts with secondary aliphatic amines, carbamate esters, and primary amides to produce corresponding N-nitro derivatives . This application is fundamental in the synthesis of various organic compounds.

Oxidizing Agent in Battery Technology

It serves as an oxidizing agent in high-power lithium-ion battery technology . This application is particularly relevant for large-scale uses, such as in plug-in hybrid vehicles, underscoring its importance in the development of sustainable energy solutions.

Wirkmechanismus

Target of Action

Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .

Mode of Action

Nitronium tetrafluoroborate interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .

Biochemical Pathways

The nitration of aromatic compounds by nitronium tetrafluoroborate is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .

Pharmacokinetics

It’s important to note that nitronium tetrafluoroborate is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .

Result of Action

The result of nitronium tetrafluoroborate’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .

Action Environment

Nitronium tetrafluoroborate is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

nitronium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVZMPONLYFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[N+](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014531 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White nearly odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Nitronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13826-86-3 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from nitronium tetrafluoroborate attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]

A: Yes, nitronium tetrafluoroborate can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []

A: Nitronium tetrafluoroborate reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []

ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.

A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving nitronium tetrafluoroborate and characterize products. [, , , , ]

A: Nitronium tetrafluoroborate is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]

A: Yes, nitronium tetrafluoroborate is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]

ANone: Nitronium tetrafluoroborate finds applications in various synthetic transformations, including:

- Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]

- Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]

- Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []

- Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of nitronium tetrafluoroborate with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []

ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.

A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]

A: Due to its reactivity, nitronium tetrafluoroborate should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]

ANone: The study of nitronium tetrafluoroborate combines aspects of:

- Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]

- Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []

- Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying nitronium tetrafluoroborate and its applications. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.